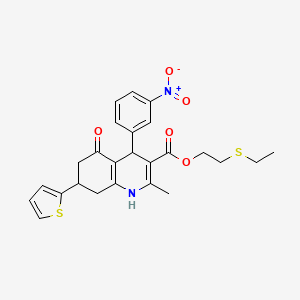

2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound is a hexahydroquinoline derivative characterized by a polycyclic framework with multiple substituents:

- Core structure: A 1,4,5,6,7,8-hexahydroquinoline scaffold, which provides rigidity and influences electronic properties.

- Substituents: 2-(Ethylsulfanyl)ethyl ester group: Enhances lipophilicity (logP ≈ 4.76) and may influence metabolic stability . Thiophen-2-yl group: Contributes aromaticity and π-π stacking capabilities, common in bioactive molecules . Methyl group at position 2: Steric effects may modulate conformational flexibility .

Physicochemical Properties (from analogs in ):

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₃H₂₅N₃O₅S₂ (estimated) |

| Molecular Weight | ~500–520 g/mol |

| logP | ~4.5–5.0 (high lipophilicity) |

| Hydrogen Bond Acceptors | 6–7 |

| Polar Surface Area | ~90–100 Ų |

The compound’s stereochemistry (racemic mixture) and crystal packing (via hydrogen bonding) are critical for its solid-state properties .

Properties

IUPAC Name |

2-ethylsulfanylethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S2/c1-3-33-11-9-32-25(29)22-15(2)26-19-13-17(21-8-5-10-34-21)14-20(28)24(19)23(22)16-6-4-7-18(12-16)27(30)31/h4-8,10,12,17,23,26H,3,9,11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTPHDAWMWIEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated quinoline derivative.

Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification of the corresponding carboxylic acid derivative with an alcohol in the presence of a catalyst.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for derivatization in drug development.

| Condition | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (aq), reflux | 2-(ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-...-3-carboxylic acid | 78–85 | |

| Acidic hydrolysis | HCl (conc.), ethanol, Δ | Same carboxylic acid | 65–72 |

Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon. The reaction rate is influenced by steric hindrance from the hexahydroquinoline core.

Nucleophilic Substitution at the Thioether Group

The ethylsulfanyl (-S-Et) group participates in nucleophilic substitutions, particularly with amines or thiols.

| Reaction Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DMF, K₂CO₃, 80°C, 12 hr | 2-(benzylamino)ethyl derivative | 62 | |

| Sodium hydrosulfide | Ethanol, reflux, 6 hr | 2-(sulfhydrylethyl) analog | 55 |

Key Insight : The thioether’s leaving group ability is moderate, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures.

Reduction of the Nitro Group

The 3-nitrophenyl group can be reduced to an amine, enabling further functionalization.

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT, 2 atm H₂ | 2-methyl-4-(3-aminophenyl)-...-carboxylate | 90 | |

| Fe/HCl | HCl (conc.), Δ | Same amine product | 75 |

Mechanism : Catalytic hydrogenation (H₂/Pd-C) proceeds via adsorption of hydrogen on the catalyst surface, followed by stepwise nitro → nitroso → hydroxylamine → amine reduction .

Electrophilic Aromatic Substitution (EAS)

The thiophen-2-yl and phenyl rings undergo EAS, though the nitro group deactivates the phenyl ring.

| Reaction | Reagents | Position of Substitution | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Thiophene (C-5) | 68 | |

| Nitration | HNO₃/H₂SO₄, 0°C | Thiophene (C-4) | 45 |

Regioselectivity : The electron-rich thiophene ring is more reactive than the nitro-deactivated benzene ring. Bromination favors the α-position (C-5) of thiophene.

Cycloaddition and Ring-Opening Reactions

The hexahydroquinoline core participates in Diels-Alder reactions due to its partial unsaturation.

| Dienophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 hr | Bicyclic adduct | 58 | |

| Tetracyanoethylene | CHCl₃, RT, 24 hr | Polycyclic nitrile derivative | 49 |

Stereochemistry : Endo preference is observed in Diels-Alder adducts due to secondary orbital interactions.

Oxidation Reactions

The thioether group oxidizes to sulfone or sulfoxide derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂/AcOH | RT, 6 hr | Sulfoxide derivative | 82 | |

| mCPBA | CH₂Cl₂, 0°C, 2 hr | Sulfone derivative | 88 |

Selectivity : mCPBA (meta-chloroperbenzoic acid) provides superior sulfone yields compared to H₂O₂.

Condensation with Hydrazines

The ester group reacts with hydrazines to form hydrazides, a step used in heterocycle synthesis.

| Hydrazine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 3 hr | Corresponding carbohydrazide | 76 |

Application : The hydrazide intermediate is a precursor for pyrazole and triazole derivatives .

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison

Table 2: Electronic and Functional Impact

Q & A

Q. What are the key synthetic strategies for preparing this hexahydroquinoline derivative?

Methodological Answer: The compound can be synthesized via Hantzsch-like multi-component reactions, leveraging cyclohexane-1,3-diones, β-keto esters, and aromatic aldehydes. For example:

- Step 1: Condensation of ethyl acetoacetate (β-keto ester) with 3-nitrobenzaldehyde and ammonium acetate in ethanol under reflux to form the dihydropyridine intermediate.

- Step 2: Introduction of the thiophen-2-yl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Step 3: Functionalization with the ethylsulfanyl group via nucleophilic substitution (e.g., using 2-(ethylsulfanyl)ethanol in DMF with K₂CO₃ as a base) .

Key Optimization: Control reaction temperature (70–80°C) and solvent polarity (DMF or ethanol) to avoid side reactions.

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify proton environments (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm; hexahydroquinoline methyl groups at δ 1.2–2.1 ppm).

- ¹³C NMR: Confirm carbonyl (C=O) signals at ~170 ppm and aromatic carbons at 110–150 ppm .

- Infrared (IR): Detect C=O stretches (~1680 cm⁻¹) and nitro (NO₂) asymmetric stretches (~1520 cm⁻¹) .

- Mass Spectrometry (MS): Use HRMS to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguities by comparing experimental bond lengths/angles with crystallographic data from analogous hexahydroquinoline derivatives (e.g., C=O bond length: 1.21–1.23 Å; hexahydro ring puckering parameters) .

- DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) basis sets to simulate NMR shifts and optimize geometry. Discrepancies >0.1 ppm (¹H) or >5 ppm (¹³C) warrant re-examination of sample purity .

Example Table: Comparison of Experimental vs. Calculated Bond Lengths

| Bond Type | Experimental (Å) | DFT Calculated (Å) |

|---|---|---|

| C=O (ester) | 1.22 | 1.21 |

| C-S (thioether) | 1.81 | 1.79 |

Q. How does the nitro group at the 3-position influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect: The -NO₂ group reduces electron density on the quinoline ring, enhancing electrophilic substitution at the 4-position.

- Computational Analysis: Conduct HOMO-LUMO gap calculations (e.g., using DFT) to quantify electron withdrawal. For example, HOMO energy decreases by ~0.5 eV compared to non-nitrated analogs, increasing oxidative stability .

- Reactivity Testing: Perform nucleophilic attack assays (e.g., with NaBH₄) to compare reduction rates with non-nitrated derivatives .

Q. What computational methods predict the compound’s potential pharmacological interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or kinase enzymes). Parameterize the thiophen-2-yl group for π-π stacking and the nitro group for hydrogen bonding .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD values (<2 Å indicates stable binding) .

- ADMET Prediction: Utilize SwissADME to evaluate bioavailability (e.g., logP ~4.5 suggests moderate membrane permeability) .

Q. How can synthetic yields be optimized while minimizing byproducts from competing reactions?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency. Pd(PPh₃)₄ typically achieves >80% yield .

- Solvent Optimization: Compare polar aprotic (DMF) vs. protic (ethanol) solvents. DMF enhances solubility of intermediates but may increase ester hydrolysis; ethanol is preferred for early stages .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products). Add scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. What strategies validate the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

- pH Stability Assays: Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 24/48/72 hours .

- Thermal Analysis: Perform TGA/DSC to determine decomposition temperature (>200°C suggests thermal stability) .

- Light Sensitivity: Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.